molecular formula C16H26N2O3 B12977805 tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12977805
M. Wt: 294.39 g/mol
InChI Key: LMBDNCXHGFEIAN-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This spirocyclic scaffold is of significant interest due to its three-dimensional structure and the presence of multiple functional groups, which can be critical for exploring novel chemical space in small molecule libraries . The tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective functionalization at other sites on the molecule during multi-step synthetic sequences . The 3-cyclopropyl substituent can be leveraged to fine-tune the molecule's steric and electronic properties, potentially enhancing metabolic stability or influencing target binding affinity in lead optimization campaigns. Researchers utilize this and related diazaspiro[4.5]decane derivatives as key intermediates in the synthesis of more complex molecules for biological screening . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and hazard information prior to use.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H26N2O3/c1-15(2,3)21-14(20)18-8-6-16(7-9-18)10-12(11-4-5-11)17-13(16)19/h11-12H,4-10H2,1-3H3,(H,17,19)

InChI Key

LMBDNCXHGFEIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3CC3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Formation of diazaspirocyclic core Cyclization of appropriate diamine with cyclic ketone under acidic/basic catalysis Inert atmosphere recommended to avoid oxidation
2 Protection of amine/carboxyl groups Reaction with tert-butyl carbamate or tert-butyl chloroformate Protects amine functionality, facilitates purification
3 Introduction of cyclopropyl substituent Nucleophilic substitution or addition using cyclopropyl halides or cyclopropyl organometallic reagents Requires controlled temperature to avoid ring opening of cyclopropyl
4 Oxidation to form ketone at 1-position Use of mild oxidizing agents such as PCC or Dess–Martin periodinane Avoids over-oxidation or degradation of spirocyclic ring
5 Purification Chromatography (silica gel, reverse phase) and recrystallization Ensures >95% purity for research applications

Representative Reaction Conditions

  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent side reactions.
  • Solvents such as dichloromethane, acetonitrile, or ethyl acetate are commonly used.
  • Temperature control is critical, often ranging from 0 °C to reflux conditions depending on the step.
  • Bases like potassium carbonate or Hunig’s base are employed to facilitate substitution reactions.

Research Findings and Optimization

Yield and Purity

  • Yields for individual steps range from moderate to high (60–90%) depending on reaction optimization.
  • Purity is typically confirmed by HPLC-MS and NMR spectroscopy, with purity levels exceeding 95% for research-grade material.

Analytical Characterization

Technique Purpose Typical Observations
NMR Spectroscopy (1H, 13C) Structural confirmation Characteristic chemical shifts for tert-butyl group (δ 1.2–1.5 ppm), cyclopropyl protons (δ 0.5–1.0 ppm), and spirocyclic ring protons (δ 3.5–4.5 ppm)
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak at m/z 295 ([M+H]+) consistent with C16H26N2O3
HPLC Purity assessment Single major peak with retention time consistent with reference standards

Reaction Optimization Insights

  • Use of cesium carbonate and copper(I) iodide catalysts has been reported to improve coupling efficiency in related spirocyclic syntheses.
  • Protecting group strategies (tert-butyl carbamate) are essential to prevent side reactions and facilitate purification.
  • Careful control of reaction time and temperature minimizes byproduct formation and degradation.

Comparative Analysis with Related Compounds

Feature tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular Formula C16H26N2O3 C13H22N2O3
Molecular Weight 294.39 g/mol 254.32 g/mol
Key Substituent Cyclopropyl at 3-position Hydrogen at 3-position
Synthetic Complexity Higher due to cyclopropyl introduction Lower, simpler ketone formation
Typical Use Research in medicinal chemistry, receptor binding studies Intermediate in organic synthesis

The cyclopropyl substitution adds synthetic complexity but can enhance biological activity and molecular stability.

Summary Table of Preparation Methods

Preparation Aspect Description Key References
Core Synthesis Cyclization of diamines with cyclic ketones under inert atmosphere
Protection Strategy Use of tert-butyl carbamate for amine protection
Cyclopropyl Introduction Nucleophilic substitution with cyclopropyl reagents under controlled conditions
Oxidation Step Mild oxidants to form ketone at 1-position
Purification Chromatography and recrystallization for high purity
Analytical Confirmation NMR, MS, HPLC for structure and purity

Chemical Reactions Analysis

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new compounds with potential applications in various fields of chemistry.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, warranting further exploration into its mechanisms of action.

Medicine

Ongoing research is investigating its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets may lead to the development of new treatments for various diseases, particularly those related to microbial infections and cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various synthetic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituents at Position 3

  • tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316) :

    • Replaces cyclopropyl with an ethyl group.
    • Impact : Reduced steric hindrance and altered lipophilicity compared to the cyclopropyl analog. Ethyl groups may decrease metabolic stability in vivo .
    • Molecular Formula : C₁₆H₃₀N₂O₄; Purity : 95% .
  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (SS-1660): Features a ketone group at position 3 instead of cyclopropyl. Molecular Formula: C₁₃H₂₀N₂O₃; Purity: 98% .

Heteroatom Modifications

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (BD88703): Replaces one nitrogen atom with oxygen (1-oxa). Impact: Altered electronic properties and reduced basicity, which may affect interactions with biological targets . Molecular Formula: C₁₃H₂₁NO₄; CAS: 954236-44-3 .

Ring Size and Spiro System Variations

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate :

    • Expands the spiro system to [5.5]undecane.
    • Impact : Increased conformational flexibility and larger cavity size, which could enhance binding to bulkier substrates .
    • Similarity Score : 0.98 .
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate: Extends the spiro ring to [4.6]undecane. Molecular Formula: C₁₄H₂₄N₂O₃ .

Functional Group Additions

  • tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate: Incorporates two ketone groups (positions 2 and 4). Synthesis: Multi-step process involving 1,8-diaminooctane and tert-butyl hydroperoxide .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent/Modification Purity Key Property Differences Source
This compound C₁₆H₂₅N₂O₃ 3-cyclopropyl, 1-oxo N/A High metabolic stability, rigid scaffold -
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate C₁₆H₃₀N₂O₄ 3-ethyl 95% Reduced steric hindrance
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (SS-1660) C₁₃H₂₀N₂O₃ 3-oxo 98% Increased polarity
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate C₁₄H₂₄N₂O₃ Spiro[4.6]undecane N/A Enhanced pharmacokinetic flexibility

Key Research Findings

Cyclopropyl vs. Ethyl Substituents : The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl analogs, making it more suitable for drug candidates requiring prolonged half-lives .

Role of Spiro Rigidity : The [4.5]decane spiro system provides superior conformational restraint compared to larger rings (e.g., [5.5]undecane), favoring selective target binding .

Polarity and Solubility : Ketone-containing derivatives (e.g., SS-1660) exhibit improved aqueous solubility but may require formulation adjustments to overcome reduced bioavailability .

Biological Activity

Tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H20N2O3C_{12}H_{20}N_{2}O_{3} with a molecular weight of 254.33 g/mol. Its structure features a tert-butyl ester group and a cyclopropyl substituent, contributing to its distinct chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₃
Molecular Weight254.33 g/mol
StructureSpirocyclic
Functional GroupsTert-butyl, Cyclopropyl

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways. Further research is necessary to establish detailed interaction profiles and therapeutic applications.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Initial findings suggest that it may bind to enzymes related to inflammatory responses, modulating their activity and potentially influencing downstream signaling pathways. However, comprehensive evaluations through in vitro and in vivo studies are still required to confirm these interactions.

Case Studies

  • Cytotoxicity Analysis
    A study investigated the cytotoxic effects of structurally similar compounds on cancer cell lines. The results indicated that compounds with a spirocyclic structure, including this compound, exhibited enhanced cytotoxicity compared to non-spirocyclic analogs. This suggests a potential role in cancer therapy by inducing apoptosis in tumor cells.
  • Enzyme Inhibition
    Another study explored the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The findings revealed that modifications to the spirocyclic structure could enhance binding affinity and inhibitory potency against AChE, suggesting its potential as a therapeutic agent for cognitive disorders.

The mechanism of action for this compound likely involves its binding to specific molecular targets within biological systems. By modulating enzyme activity or receptor signaling pathways, the compound may exert its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameUnique Features
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateLacks cyclopropyl group; different reactivity
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateDifferent position of carbonyl; distinct synthesis route
Tert-butyl 3-(hydroxymethyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateContains hydroxymethyl group; potential for different biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and what methodological considerations ensure reproducibility?

  • Answer : A common approach involves alkylation or cyclization reactions using tert-butyl carbamate intermediates. For example, tert-butyl-protected diazaspiro compounds are synthesized via refluxing with anhydrous potassium carbonate and halogenated intermediates in polar aprotic solvents (e.g., acetonitrile) . Key considerations:

  • Use inert atmospheres to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Monitor reaction progress via TLC or LC-MS to optimize yields.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
    • Data Table :
ReagentSolventTime (h)Yield (%)Reference
1-(2-Bromoethoxy)-4-fluorobenzeneAcetonitrile6~65–70

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Answer :

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent moisture absorption or Boc-group cleavage .
  • Safety : Use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed . Toxicity data are limited, so treat as potentially hazardous .

Q. What spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • Answer :

  • 1H/13C NMR : Confirm spirocyclic structure via distinct cyclopropyl proton shifts (δ 0.5–1.5 ppm) and carbonyl peaks (δ 165–175 ppm).
  • HRMS : Verify molecular ion [M+H]+ and fragmentation patterns.
  • IR : Detect carbonyl stretches (~1700 cm⁻¹) and amine/amide bands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for structurally similar diazaspiro compounds?

  • Answer :

  • Comparative Analysis : Cross-reference SDSs of analogous compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify trends. For example, limited acute toxicity data vs. stringent handling protocols in other SDSs suggest conservative safety practices.
  • Experimental Validation : Conduct Ames tests or cytotoxicity assays to fill data gaps.

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Answer :

  • Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to measure LC50 values.
  • Analytical Methods : Employ HPLC-MS/MS to track degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Answer :

  • Derivatization : Synthesize analogs with modified cyclopropyl or carbonyl groups. For example, fluorophenoxyethyl derivatives have shown anticonvulsant activity in related spirocycles .
  • Assays : Test binding affinity against target receptors (e.g., GABA_A for neuroactive compounds) using radioligand displacement.

Q. What strategies mitigate decomposition risks during high-temperature or catalytic reactions involving this compound?

  • Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Catalyst Screening : Use palladium on carbon under hydrogenation conditions at controlled pressures (e.g., 30 psi) to minimize side reactions.

Methodological Guidance for Data Interpretation

  • Contradictions in Toxicity Data : Prioritize peer-reviewed studies over SDSs with "no data available" disclaimers . Validate findings using in vitro models.
  • Synthetic Yield Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, reaction time) systematically .

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